molecular formula C7H8N2O5 B085734 Ethanol, 2-isocyanato-, carbonate (2:1) (ester) CAS No. 13025-29-1

Ethanol, 2-isocyanato-, carbonate (2:1) (ester)

Cat. No. B085734
CAS RN: 13025-29-1
M. Wt: 200.15 g/mol
InChI Key: DZYFUUQMKQBVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2-isocyanato-, carbonate (2:1) (ester) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) is not well understood. However, it is believed that this compound can undergo hydrolysis in the presence of water to form 2-isocyanatoethyl methacrylate and ethanol carbonate. This reaction can be catalyzed by various catalysts, including acids and bases.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)). However, it has been reported that this compound can cause skin irritation and respiratory problems in humans. Therefore, proper safety precautions should be taken when handling this compound.

Advantages and Limitations for Lab Experiments

Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has several advantages for lab experiments, including its ability to form stable coatings and adhesives, its biocompatibility, and its potential for drug delivery applications. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)). One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the exploration of new applications for this compound in fields such as tissue engineering, drug delivery, and materials science. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) is synthesized through the reaction of 2-isocyanatoethyl methacrylate with ethanol carbonate in the presence of a catalyst. This reaction results in the formation of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) as a white crystalline solid.

Scientific Research Applications

Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has been studied for its potential applications in various fields, including material science, biomedical engineering, and polymer chemistry. In material science, this compound has been used to synthesize polyurethane coatings, adhesives, and foams. In biomedical engineering, ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has been used to develop biocompatible materials for tissue engineering and drug delivery. In polymer chemistry, this compound has been used to synthesize functionalized polymers for various applications.

properties

CAS RN

13025-29-1

Product Name

Ethanol, 2-isocyanato-, carbonate (2:1) (ester)

Molecular Formula

C7H8N2O5

Molecular Weight

200.15 g/mol

IUPAC Name

bis(2-isocyanatoethyl) carbonate

InChI

InChI=1S/C7H8N2O5/c10-5-8-1-3-13-7(12)14-4-2-9-6-11/h1-4H2

InChI Key

DZYFUUQMKQBVBY-UHFFFAOYSA-N

SMILES

C(COC(=O)OCCN=C=O)N=C=O

Canonical SMILES

C(COC(=O)OCCN=C=O)N=C=O

Other CAS RN

13025-29-1

Pictograms

Irritant

synonyms

Bis(2-isocyanatoethyl) carbonate

Origin of Product

United States

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